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Compound of Interest

Compound Name: D-erythro-Ritalinic acid-d10

Cat. No.: B098154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and labeling of D-
erythro-Ritalinic acid-d10, a crucial isotopically labeled internal standard for pharmacokinetic

and metabolic studies of methylphenidate. The synthesis of this specific stereoisomer with

deuterium labeling presents a multi-step challenge requiring precise stereochemical control

and strategic incorporation of deuterium atoms.

Introduction
D-erythro-Ritalinic acid is a metabolite of the erythro isomer of methylphenidate. While the

therapeutically active form of methylphenidate is the threo-isomer, the erythro-isomers are also

formed and metabolized, making their study important for a complete understanding of the

drug's pharmacology and toxicology.[1] Isotopically labeled internal standards, such as D-
erythro-Ritalinic acid-d10, are essential for accurate quantification of metabolites in biological

matrices by mass spectrometry-based methods.[2][3]

Synthetic Strategy Overview
A plausible synthetic pathway for D-erythro-Ritalinic acid-d10 involves a multi-step process

that can be broadly divided into three key stages:

Enantioselective synthesis of a deuterated piperidine precursor.
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Stereoselective formation of the erythro-methylphenidate-d10 scaffold.

Hydrolysis of the methyl ester to yield the final carboxylic acid.

This guide outlines a conceptual experimental protocol based on established synthetic

methodologies for methylphenidate and its analogs.

Experimental Protocols
Stage 1: Synthesis of Deuterated N-Boc-piperidine-d9
A common strategy for introducing deuterium labels is to use a deuterated starting material. In

this proposed synthesis, commercially available piperidine-d11 can be N-protected to yield N-

Boc-piperidine-d10, which can then be selectively monodeuterated at the 2-position.

Materials:

Piperidine-d11

Di-tert-butyl dicarbonate (Boc)₂O

Triethylamine (Et₃N)

Dichloromethane (DCM)

n-Butyllithium (n-BuLi)

Deuterium oxide (D₂O)

Tetrahydrofuran (THF)

Protocol:

N-Boc Protection: To a solution of piperidine-d11 in DCM, add Et₃N followed by a solution of

(Boc)₂O in DCM dropwise at 0 °C. Allow the reaction to warm to room temperature and stir

for 12 hours.

Work-up: Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the

organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to
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obtain N-Boc-piperidine-d11.

α-Deuteration: (This step is hypothetical and based on general α-lithiation/quenching

protocols) Dissolve N-Boc-piperidine-d11 in anhydrous THF and cool to -78 °C. Add a

solution of n-BuLi in hexanes dropwise. Stir the mixture at -78 °C for 2 hours.

Deuterium Quench: Quench the reaction by the dropwise addition of D₂O. Allow the mixture

to slowly warm to room temperature.

Purification: Extract the product with diethyl ether. Wash the combined organic layers with

brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by

column chromatography on silica gel to yield N-Boc-2-deutero-piperidine-d10.

Stage 2: Synthesis of D-erythro-Methylphenidate-d10
This stage involves the stereoselective coupling of the deuterated piperidine precursor with a

phenylacetate derivative. An Evans aldol-type reaction is a well-established method for

achieving high diastereoselectivity for the erythro product.

Materials:

N-Boc-2-deutero-piperidine-d10

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans' chiral auxiliary)

Phenylacetyl chloride

Lithium diisopropylamide (LDA)

Lewis acid catalyst (e.g., TiCl₄)

Methanol

Dichloromethane (DCM)

Protocol:
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Acylation of Chiral Auxiliary: To a solution of the Evans' chiral auxiliary in anhydrous THF at

-78 °C, add n-BuLi. After stirring for 30 minutes, add phenylacetyl chloride and stir for

another 2 hours.

Aldol Reaction: In a separate flask, prepare a solution of LDA in THF at -78 °C. Add the

acylated auxiliary solution to the LDA solution. After 1 hour, add a solution of N-Boc-2-

deutero-piperidine-d10 in THF.

Stereoselective Reduction (Conceptual): A subsequent reduction step would be required to

achieve the desired erythro stereochemistry. This could involve a diastereoselective

reduction of an intermediate enamine or iminium species.

Cleavage of Auxiliary and Esterification: Cleave the chiral auxiliary and concurrently form the

methyl ester by treating the product with a solution of sodium methoxide in methanol.

Deprotection: Remove the Boc protecting group using trifluoroacetic acid (TFA) in DCM.

Purification: Purify the resulting D-erythro-methylphenidate-d10 by column chromatography.

Stage 3: Hydrolysis to D-erythro-Ritalinic acid-d10
The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

D-erythro-Methylphenidate-d10

Lithium hydroxide (LiOH)

Tetrahydrofuran (THF)

Water

Hydrochloric acid (HCl)

Protocol:
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Saponification: Dissolve D-erythro-methylphenidate-d10 in a mixture of THF and water. Add

an aqueous solution of LiOH and stir at room temperature for 24 hours.

Acidification: Cool the reaction mixture to 0 °C and acidify to pH 2-3 with 1M HCl.

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Dry the combined

organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to

yield D-erythro-Ritalinic acid-d10. Further purification can be achieved by recrystallization.

Data Presentation
Table 1: Analytical Data for Ritalinic Acid and its Deuterated Analogs

Parameter Value Reference

D-erythro-Ritalinic Acid

Molecular Formula C₁₃H₁₇NO₂ [4]

Molecular Weight 219.28 g/mol [4]

DL-erythro Ritalinic Acid-d10

Molecular Formula C₁₃H₇D₁₀NO₂ [5]

Molecular Weight 229.34 g/mol [5]

(±)-threo-Ritalinic acid-D10

HCl

Molecular Formula C₁₃H₇D₁₀NO₂·HCl [6]

Molecular Weight 265.80 g/mol [6]

Table 2: Chromatographic Separation of Ritalinic Acid Enantiomers
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Method Column Mobile Phase Detection Reference

HPLC

Astec®

CHIROBIOTIC®

V2

20 mM

ammonium

acetate, pH 4.1;

methanol (7:93)

UV, 230 nm

HPLC

α1-acid

glycoprotein

column

0.4% acetic acid

and 0.1%

dimethyloctylami

ne, pH 3.4

UV, 220 nm [7]

SFC Not specified Not specified MS/MS [8]

Visualization of Key Pathways
Proposed Synthetic Workflow
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Stage 1: Deuterated Piperidine Synthesis

Stage 2: Stereoselective Coupling

Stage 3: Hydrolysis

Piperidine-d11

N-Boc-Piperidine-d11

Boc₂O, Et₃N

N-Boc-2-deutero-piperidine-d10

1. n-BuLi
2. D₂O

Coupled Product

Evans' Chiral Auxiliary

Acylated Auxiliary

Phenylacetyl chloride

LDA

D-erythro-Methylphenidate-d10

1. NaOMe, MeOH
2. TFA

D-erythro-Ritalinic acid-d10

LiOH, H₂O/THF

Click to download full resolution via product page

Caption: Proposed synthetic workflow for D-erythro-Ritalinic acid-d10.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b098154?utm_src=pdf-body-img
https://www.benchchem.com/product/b098154?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metabolic Pathway of Methylphenidate

Methylphenidate

Ritalinic Acid
(inactive metabolite)

Carboxylesterase 1 (CES1)
(Hydrolysis)

p-Hydroxy-Methylphenidate

Aromatic Hydroxylation

Ethylphenidate
(in presence of ethanol)

Transesterification

p-Hydroxy-Ritalinic Acid

Hydrolysis

Click to download full resolution via product page

Caption: Metabolic pathways of methylphenidate.

Conclusion
The synthesis of D-erythro-Ritalinic acid-d10 is a complex but achievable process for

experienced synthetic organic chemists. The outlined protocol provides a conceptual

framework based on established methodologies. Researchers undertaking this synthesis

should consult the primary literature for detailed reaction conditions and characterization data.

The availability of this and other isotopically labeled standards is paramount for advancing our

understanding of the pharmacokinetics and metabolism of methylphenidate and its various

isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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